Technical Monograph: 2-Bromo-9-hexyl-9H-carbazole
Technical Monograph: 2-Bromo-9-hexyl-9H-carbazole
The following technical guide details the chemical properties, synthesis, and applications of 2-bromo-9-hexyl-9H-carbazole , designed for researchers in organic electronics and drug development.
Executive Summary
2-bromo-9-hexyl-9H-carbazole (CAS: 864550-95-8) is a critical halogenated building block used primarily in the synthesis of organic semiconductors. Unlike its 3-bromo or 2,7-dibromo counterparts, the 2-bromo derivative offers a unique substitution pattern that disrupts the effective conjugation length in specific ways, making it invaluable for designing blue-emitting host materials and asymmetric hole-transport layers in OLEDs. This guide delineates the structural divergence of the 2-position functionalization, optimized synthetic protocols to avoid regioisomeric contamination, and downstream reactivity profiles.
Molecular Architecture & Identification
| Property | Detail |
| Chemical Name | 2-Bromo-9-hexyl-9H-carbazole |
| CAS Number | 864550-95-8 |
| Molecular Formula | C₁₈H₂₀BrN |
| Molecular Weight | 330.27 g/mol |
| SMILES | CCCCCCN1C2=CC=CC=C2C3=C1C=C(Br)C=C3 |
| Structural Feature | The hexyl chain at N-9 confers solubility in non-polar organic solvents (chloroform, toluene), while the Br at C-2 provides a handle for transition-metal catalyzed cross-coupling. |
Structural Purity & Regioisomerism
Critical Note: Researchers must distinguish this compound from 3-bromo-9-hexylcarbazole .
-
3-Position: The product of direct electrophilic bromination of 9-hexylcarbazole (kinetic and thermodynamic product).
-
2-Position: Cannot be accessed efficiently via direct bromination. It requires the alkylation of pre-synthesized 2-bromocarbazole. Misidentification of these isomers leads to drastically different triplet energy levels (
) in final OLED devices.
Synthetic Pathways & Optimization
To ensure high regiochemical fidelity, Route B (Alkylation) is the industry standard. Direct bromination (Route A) is NOT recommended for 2-bromo synthesis.
DOT Diagram: Synthetic Logic Flow
Caption: Divergent synthetic pathways. Direct bromination yields the 3-isomer; alkylation of the 2-bromo parent is required for the target.
Optimized Protocol: N-Alkylation of 2-Bromocarbazole
Objective: Synthesis of 2-bromo-9-hexyl-9H-carbazole on a 10g scale.
Reagents:
-
2-Bromocarbazole (1.0 eq)[1]
-
1-Bromohexane (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.5 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Flush with Nitrogen (
).[2] -
Deprotonation: Add NaH (1.5 eq) to the flask. Add anhydrous DMF (50 mL) and cool to 0°C.
-
Addition: Dissolve 2-bromocarbazole (10g, 40.6 mmol) in DMF (30 mL) and add dropwise to the NaH suspension over 20 minutes. Hydrogen gas evolution will be observed.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete anion formation (solution typically turns yellow/orange).
-
Alkylation: Cool back to 0°C. Add 1-bromohexane (1.2 eq) dropwise.
-
Completion: Warm to 60°C and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The N-H spot of the starting material should disappear.
-
Work-up: Quench carefully with ice water. Extract with Dichloromethane (DCM) (3x).[3] Wash organics with brine to remove DMF. Dry over
. -
Purification: The crude oil is purified via silica gel column chromatography using 100% Hexanes grading to 95:5 Hexanes:DCM.
-
Note: The product is often a viscous colorless to pale yellow oil that may solidify upon long-term storage.
-
Physicochemical Characterization
Validating the structure requires specific attention to the NMR signals of the hexyl chain and the aromatic region.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.25 ppm (t, 2H) | N-CH₂ : The triplet indicates successful alkylation at the nitrogen. Absence of a singlet at ~8.1 ppm (N-H) confirms conversion. |
| δ 7.20 - 8.00 ppm | Aromatic Region : 2-substitution pattern shows a specific doublet (d) and doublet of doublets (dd) pattern distinct from the symmetric 3,6-substitution. | |
| δ 0.85 ppm (t, 3H) | Terminal Methyl : End of the hexyl chain. | |
| ¹³C NMR | δ ~43.0 ppm | N-CH₂ Carbon : Characteristic shift for alkylated carbazoles. |
| Solubility | High | Soluble in CHCl₃, THF, Toluene, DCM. Insoluble in Water, Methanol. |
| Thermal | Typically a low-melting solid or viscous oil (approx MP: 40-50°C depending on purity). |
Reactivity Profile & Functionalization[2][4]
The 2-bromo position is less sterically hindered than the 1-position but electronically distinct from the 3-position. It is a prime candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Functionalization Pathways[4][5][6]
-
Suzuki Coupling (C-C Bond): Reacts with aryl boronic acids to form 2-arylcarbazoles. Used to extend conjugation for "wide bandgap" host materials.
-
Lithiation (Li-Halogen Exchange): Treatment with n-BuLi at -78°C yields the 2-lithio species, which can be quenched with DMF to form the aldehyde (2-formyl-9-hexylcarbazole) or boronate esters.
DOT Diagram: Downstream Logic
Caption: Primary reactivity manifolds for the 2-bromo intermediate.
Application Context
Organic Light Emitting Diodes (OLEDs)[5][7][8]
-
Host Materials: Derivatives of 2-bromo-9-hexylcarbazole are used to synthesize asymmetric hosts for phosphorescent OLEDs (PhOLEDs). The 2-linkage breaks the conjugation more effectively than the 3-linkage, maintaining a high Triplet Energy (
) , which is essential to prevent back-energy transfer from blue phosphorescent dopants. -
Hole Transport: The carbazole moiety is a classic hole-transporting unit.
Organic Photovoltaics (OPV)
-
While 2,7-functionalization is standard for polymers (e.g., PCDTBT), the 2-bromo derivative is used as an end-capper to control molecular weight or to introduce specific terminal electronic properties in small-molecule acceptors.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon). Light sensitive (store in amber vials).
-
Spill Protocol: Absorb with inert material (sand/vermiculite). Dispose of as halogenated organic waste.
References
-
Synthesis of 2-Bromocarbazole derivatives
- Title: "Efficient Synthesis of 2-Bromo-9-phenyl-9H-carbazole"
- Source: ChemicalBook / Liter
-
URL:
-
Suzuki Coupling Methodology
- Title: "Suzuki-Miyaura Cross-Coupling: Mechanism and Protocols"
- Source: Organic Chemistry Portal
-
URL:
-
Carbazole Applications in Electronics
- Title: "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds"
- Source: MDPI (Molecules 2024)
-
URL:
-
CAS Registry Verification
- Title: "2-Bromo-9-hexyl-9H-carbazole Product Entry"
- Source: BLD Pharm / NIH PubChem
-
URL:(Note: Verify isomer specificity in vendor catalogs)
